molecular formula C5H6N2O2S B1427013 2-(Methylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1393525-02-4

2-(Methylamino)-1,3-thiazole-5-carboxylic acid

Cat. No. B1427013
M. Wt: 158.18 g/mol
InChI Key: RHZXOWLIXHSMNO-UHFFFAOYSA-N
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Description

2-(Methylamino)-1,3-thiazole-5-carboxylic acid (MATC) is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This chemical has been extensively studied due to its potential applications in scientific research. The synthesis method of MATC, its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will be discussed in

Scientific Research Applications

Development of Novel Therapeutic Agents

  • The synthesis of benzofused thiazole derivatives has been explored for their potential as antioxidant and anti-inflammatory agents. These compounds, derived from cyclocondensation reactions involving carboxylic acids, show significant activity in vitro against various reactive species, indicating their utility as new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Synthetic Pathways and Heterocyclic Chemistry

  • Research on the synthetic utilities of o-phenylenediamines highlights the role of azolylthiazoles in the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, showcasing the versatility of thiazole derivatives in creating a variety of biologically active compounds (Ibrahim, 2011).

Anticancer Applications

  • Knoevenagel condensation products, involving active methylene compounds and carbonyl functionalities, have been identified as a prolific source for the development of molecules with significant anticancer activity. This synthetic approach has been applied to a range of pharmacophoric aldehydes and active methylenes to produce compounds that target various cancer markers (Tokala et al., 2022).

Understanding Biocatalyst Inhibition

  • The review on the inhibition of biocatalysts by carboxylic acids, such as those derived from 2-(Methylamino)-1,3-thiazole-5-carboxylic acid, emphasizes the need for metabolic engineering strategies to enhance microbial tolerance against such inhibitors, which is crucial for the fermentative production of biorenewable chemicals (Jarboe et al., 2013).

properties

IUPAC Name

2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZXOWLIXHSMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1,3-thiazole-5-carboxylic acid

CAS RN

1393525-02-4
Record name 2-(methylamino)-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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